molecular formula C24H28N4O B4769331 4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline

4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline

Cat. No.: B4769331
M. Wt: 388.5 g/mol
InChI Key: VKVPTLBBTLXUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is also known as Gatifloxacin and is used for the treatment of various bacterial infections.

Mechanism of Action

Gatifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By inhibiting these enzymes, Gatifloxacin prevents the bacteria from replicating and eventually leads to their death.
Biochemical and Physiological Effects:
Gatifloxacin has been found to have a high bioavailability and is rapidly absorbed after oral administration. It is distributed throughout the body and can penetrate into various tissues, including the lungs, kidneys, and prostate. Gatifloxacin is primarily eliminated through the kidneys and has a half-life of approximately 7-14 hours.

Advantages and Limitations for Lab Experiments

One of the advantages of using Gatifloxacin in lab experiments is its broad-spectrum activity against various bacteria. It is also effective at low concentrations and has a relatively low toxicity. However, one of the limitations of using Gatifloxacin is its potential to induce bacterial resistance, which can limit its effectiveness over time.

Future Directions

There are several future directions for the research and development of Gatifloxacin. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the potential for resistance. Another area of research is the investigation of Gatifloxacin's potential use in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria. Additionally, there is a need for further studies to understand the long-term effects of Gatifloxacin on human health and the environment.
Conclusion:
In conclusion, 4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, or Gatifloxacin, is a chemical compound with broad-spectrum antibacterial activity. Its mechanism of action involves inhibiting bacterial DNA replication, leading to bacterial death. Gatifloxacin has been extensively studied for its scientific research applications and has shown promise in the treatment of various bacterial infections. However, further studies are needed to explore its potential use in the treatment of other bacterial infections and to understand its long-term effects.

Scientific Research Applications

Gatifloxacin has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. It has also been studied for its potential use in the treatment of tuberculosis, urinary tract infections, and respiratory tract infections.

Properties

IUPAC Name

(4-butylpiperazin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-3-4-10-27-11-13-28(14-12-27)24(29)21-16-23(19-6-5-9-25-17-19)26-22-8-7-18(2)15-20(21)22/h5-9,15-17H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVPTLBBTLXUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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